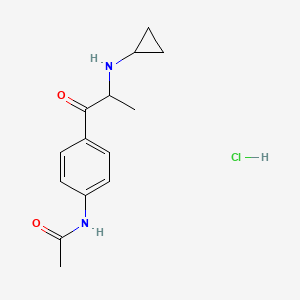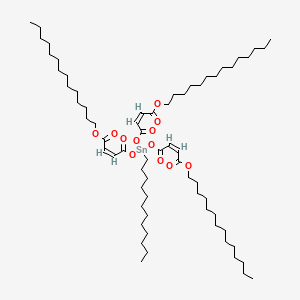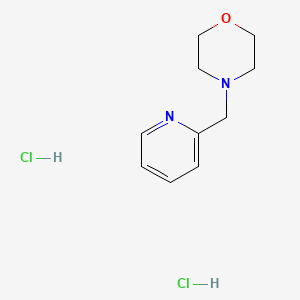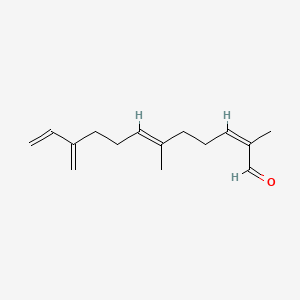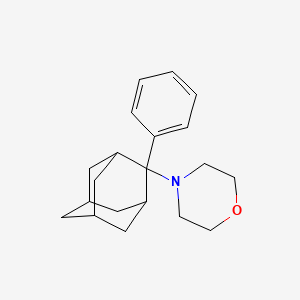
3-(2-Hydroxyethyl)-5-methyl-5-phenylhydantoin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Hydroxyéthyl)-5-méthyl-5-phénylhydantoïne est un composé chimique appartenant à la famille des hydantoïnes. Les hydantoïnes sont des composés organiques hétérocycliques qui ont une large gamme d'applications dans divers domaines, notamment les produits pharmaceutiques, l'agriculture et la science des matériaux. Ce composé particulier est caractérisé par la présence d'un groupe hydroxylethyl, d'un groupe méthyle et d'un groupe phényle liés au cycle hydantoïne.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 3-(2-Hydroxyéthyl)-5-méthyl-5-phénylhydantoïne implique généralement la réaction de la 5-méthyl-5-phénylhydantoïne avec l'oxyde d'éthylène. La réaction est effectuée en conditions basiques, souvent en utilisant de l'hydroxyde de sodium ou de l'hydroxyde de potassium comme base. La réaction se produit par l'addition nucléophile de l'oxyde d'éthylène au cycle hydantoïne, ce qui conduit à la formation du groupe hydroxylethyl.
Méthodes de production industrielle
Dans un contexte industriel, la production de la 3-(2-Hydroxyéthyl)-5-méthyl-5-phénylhydantoïne peut être mise à l'échelle en utilisant des réacteurs à écoulement continu. Ces réacteurs permettent un contrôle précis des conditions de réaction, telles que la température, la pression et les concentrations de réactifs, ce qui conduit à des rendements et une pureté plus élevés du produit final. De plus, l'utilisation de catalyseurs, tels que les oxydes métalliques, peut améliorer la vitesse de réaction et la sélectivité.
Analyse Des Réactions Chimiques
Types de réactions
La 3-(2-Hydroxyéthyl)-5-méthyl-5-phénylhydantoïne subit diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxylethyl peut être oxydé pour former un groupe acide carboxylique.
Réduction : Les groupes carbonyle du cycle hydantoïne peuvent être réduits pour former des groupes hydroxyle.
Substitution : Le groupe phényle peut subir des réactions de substitution aromatique électrophile, telles que la nitration ou l'halogénation.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont généralement utilisés.
Substitution : Les réactions de substitution aromatique électrophile nécessitent souvent des catalyseurs comme l'acide sulfurique (H2SO4) ou le chlorure de fer(III) (FeCl3).
Principaux produits formés
Oxydation : Le principal produit est la 3-(2-carboxyéthyl)-5-méthyl-5-phénylhydantoïne.
Réduction : Le principal produit est la 3-(2-hydroxylethyl)-5-méthyl-5-phényl-2,4-imidazolidinediol.
Substitution : Selon le substituant introduit, les produits peuvent inclure la 3-(2-hydroxylethyl)-5-méthyl-5-(4-nitrophényl)hydantoïne ou la 3-(2-hydroxylethyl)-5-méthyl-5-(4-chlorophényl)hydantoïne.
Applications De Recherche Scientifique
La 3-(2-Hydroxyéthyl)-5-méthyl-5-phénylhydantoïne a plusieurs applications en recherche scientifique :
Chimie : Elle est utilisée comme élément de base dans la synthèse de molécules organiques plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Il sert de précurseur au développement de médicaments pharmaceutiques, en particulier les anticonvulsivants et les antiarythmiques.
Industrie : Le composé est utilisé dans la production de polymères et de résines, où il confère des propriétés mécaniques et thermiques spécifiques.
Mécanisme d'action
Le mécanisme d'action de la 3-(2-Hydroxyéthyl)-5-méthyl-5-phénylhydantoïne implique son interaction avec diverses cibles et voies moléculaires. Dans les systèmes biologiques, le composé peut inhiber les enzymes impliquées dans la réplication et la réparation de l'ADN, ce qui explique son utilisation potentielle comme agent anticancéreux. De plus, il peut moduler les canaux ioniques dans les cellules nerveuses, ce qui le rend utile dans le traitement des troubles neurologiques.
Mécanisme D'action
The mechanism of action of 3-(2-Hydroxyethyl)-5-methyl-5-phenylhydantoin involves its interaction with various molecular targets and pathways. In biological systems, the compound can inhibit enzymes involved in DNA replication and repair, leading to its potential use as an anticancer agent. Additionally, it can modulate ion channels in nerve cells, making it useful in the treatment of neurological disorders.
Comparaison Avec Des Composés Similaires
Composés similaires
5,5-Diphénylhydantoïne (Phénytoïne) : Un médicament anticonvulsivant bien connu.
3-(2-Hydroxyéthyl)-5,5-diphénylhydantoïne : Structure similaire mais avec deux groupes phényle.
5-Méthyl-5-phénylhydantoïne : Le groupe hydroxylethyl est absent.
Unicité
La 3-(2-Hydroxyéthyl)-5-méthyl-5-phénylhydantoïne est unique en raison de la présence du groupe hydroxylethyl, qui augmente sa solubilité dans l'eau et sa capacité à former des liaisons hydrogène. Cette caractéristique structurale peut influencer son activité biologique et ses interactions avec d'autres molécules, ce qui en fait un composé précieux pour diverses applications.
Propriétés
Numéro CAS |
91567-43-0 |
|---|---|
Formule moléculaire |
C12H14N2O3 |
Poids moléculaire |
234.25 g/mol |
Nom IUPAC |
3-(2-hydroxyethyl)-5-methyl-5-phenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C12H14N2O3/c1-12(9-5-3-2-4-6-9)10(16)14(7-8-15)11(17)13-12/h2-6,15H,7-8H2,1H3,(H,13,17) |
Clé InChI |
NBLRSIWFFOXXEW-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=O)N(C(=O)N1)CCO)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


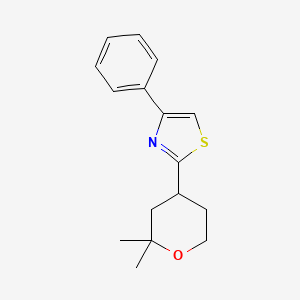
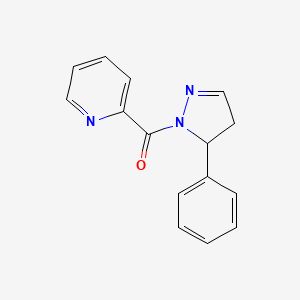



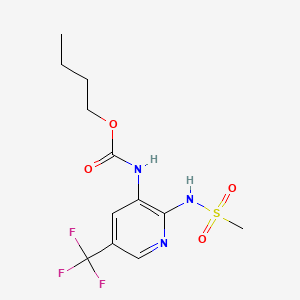
![2-aminoethanol;chromium;hydron;2-[(3-methyl-5-oxo-1-phenylpyrazol-4-id-4-yl)diazenyl]benzoic acid](/img/structure/B12730128.png)
